SEW2871

Overview

Description

SEW-2871 is a potent and selective agonist of the sphingosine-1-phosphate type 1 receptor. This compound is known for its high specificity and efficacy in activating the sphingosine-1-phosphate type 1 receptor, with an effective concentration (EC50) of 13.8 nanomolar . SEW-2871 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, Alzheimer’s disease, liver fibrosis, and inflammatory responses .

Mechanism of Action

Target of Action

SEW2871 is an orally active, potent, and highly selective agonist of the S1P1 (sphingosine-1-phosphate type 1 receptor) . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking, vascular integrity, and cytoskeletal organization .

Mode of Action

This compound interacts with the S1P1 receptor, activating it with an EC50 of 13.8 nM . This interaction triggers the activation of ERK, Akt, and Rac signaling pathways . Additionally, this compound induces the internalization and recycling of the S1P1 receptor .

Biochemical Pathways

The activation of the S1P1 receptor by this compound impacts several biochemical pathways. It activates the ERK, Akt, and Rac signaling pathways , which are involved in cell survival, growth, and motility. In particular, the AMPK signaling pathway is implicated in the protective effects of this compound, such as in hepatocyte barrier function .

Pharmacokinetics

It is known that this compound is orally active , suggesting good bioavailability.

Result of Action

This compound’s activation of the S1P1 receptor leads to a reduction in the number of lymphocytes in the blood . This is due to the sequestration of lymphocytes into secondary lymphoid organs . In addition, this compound has been shown to protect kidneys against ischemia-reperfusion injury by reducing CD4+ T cell infiltration . It also ameliorates experimental colitis in mice .

Action Environment

It is known that the effectiveness of this compound can be affected by the physiological and pathological state of the organism, such as the presence of inflammation or disease .

Biochemical Analysis

Biochemical Properties

SEW2871 activates the S1P1 receptor with an EC50 of 13 nM . It does not activate other S1P receptor subtypes, even at concentrations as high as 10 µM . The activation of the S1P1 receptor by this compound has been shown to induce cellular functions mediated by S1P1 and to cause peripheral blood lymphopenia .

Cellular Effects

This compound has been shown to have various effects on cells. For example, it has been shown to reduce CD4+ T cell infiltration in mice, thereby protecting kidneys against ischemia-reperfusion injury . In another study, this compound was found to alleviate ANIT-induced tight junctions damage in 3D-cultured mice primary hepatocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through the activation of the S1P1 receptor . This activation leads to the induction of cellular functions mediated by S1P1 . Furthermore, this compound has been shown to be involved in the AMPK signaling pathway, which is implicated in the protection of tight junctions in ANIT-induced hepatobiliary barrier function deficiency .

Temporal Effects in Laboratory Settings

In a study involving IL-10 gene-deficient mice, this compound was administered by gavage at a dose of 20 mg/kg/day for 2 weeks . The administration of this compound ameliorated established colitis in these mice, associated with a reduction of serum amyloid A concentration, a decreased colon MPO concentration, and a reduction of the homing of T cells into colon lamina propria .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving pilocarpine-induced status epilepticus models and pentylenetetrazol-induced epilepsy models in C57BL/6 mice, intraperitoneal injection of this compound increased the blood-brain barrier leakage and aggravated the severity of seizures compared with the control .

Metabolic Pathways

This compound is involved in the sphingosine-1-phosphate (S1P) signaling pathway . It acts as a selective agonist of the S1P1 receptor, which is a G protein-coupled receptor involved in various cellular processes .

Transport and Distribution

Given its role as a selective S1P1 receptor agonist, it is likely that its distribution within cells and tissues is influenced by the distribution of the S1P1 receptor .

Subcellular Localization

It has been shown that this compound can induce the internalization and recycling of the S1P1 receptor , suggesting that it may be localized to the same subcellular compartments as the S1P1 receptor.

Preparation Methods

The synthesis of SEW-2871 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of SEW-2871 is synthesized through a series of reactions involving the formation of a thienyl and phenyl ring system.

Introduction of functional groups: Functional groups such as trifluoromethyl and oxadiazole are introduced to the core structure through various chemical reactions, including nucleophilic substitution and cyclization reactions.

Chemical Reactions Analysis

SEW-2871 undergoes several types of chemical reactions, including:

Oxidation: SEW-2871 can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: SEW-2871 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SEW-2871 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

SEW-2871 is unique in its high selectivity and potency for the sphingosine-1-phosphate type 1 receptor. Similar compounds include:

Fingolimod: Another sphingosine-1-phosphate receptor agonist, but with broader receptor specificity.

Siponimod: A selective sphingosine-1-phosphate receptor modulator with therapeutic applications in multiple sclerosis.

SEW-2871 stands out due to its high specificity for the sphingosine-1-phosphate type 1 receptor, making it a valuable tool for studying this specific signaling pathway .

Biological Activity

SEW2871 is a selective agonist for the sphingosine-1-phosphate receptor type 1 (S1P1), exhibiting significant biological activity in various experimental models. This article reviews the compound's mechanisms of action, therapeutic potential, and findings from recent studies.

Overview of this compound

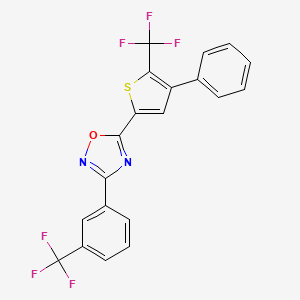

- Chemical Structure : this compound is chemically identified as 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole.

- Selectivity : It selectively activates the S1P1 receptor with an EC50 of approximately 13 nM and does not activate S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 μM .

This compound exerts its effects primarily through the activation of the S1P1 receptor, influencing various physiological processes including immune response modulation, neuroprotection, and anti-inflammatory effects.

Immune Modulation

- Lymphopenia Induction : this compound has been shown to induce lymphopenia in mice by sequestering lymphocytes into secondary lymphoid organs. This mechanism is similar to that observed with FTY720, another S1P receptor modulator .

- Dendritic Cell Function : Unlike FTY720, this compound does not down-regulate S1P1 in human dendritic cells (DCs), thus preserving their chemotactic function under inflammatory conditions .

Neuroprotective Effects

- Cognitive Function : Chronic administration of this compound has been demonstrated to ameliorate spatial memory deficits in Alzheimer's disease (AD) models by preventing Aβ-induced neuronal loss in the hippocampus .

- Mechanistic Insights : In AD model rats, this compound treatment led to increased expression of S1PR1 and improved performance in spatial learning tasks. The compound also reduced apoptosis in hippocampal neurons exposed to Aβ .

Study on Colitis

In a study involving IL-10 deficient mice (a model for inflammatory bowel disease), treatment with this compound resulted in:

- Reduced Inflammation : Significant suppression of pro-inflammatory cytokines such as TNF-α and IL-17A was observed in colon tissues .

- Therapeutic Potential : These findings suggest that this compound may have potential therapeutic applications for inflammatory bowel diseases.

Neuroprotective Study

In a study focusing on cognitive deficits induced by Aβ:

- Neuronal Protection : this compound administration significantly reduced neuronal loss in the CA1 region of the hippocampus compared to controls receiving only Aβ injections .

- Cognitive Improvement : Enhanced performance in memory tasks was noted in treated animals, indicating a protective effect against cognitive decline associated with AD.

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Properties

IUPAC Name |

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMNPJXKQVTQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399085 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256414-75-2 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SW2871 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.